2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-
CAS No.: 105112-33-2
Cat. No.: VC16104290
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105112-33-2 |
|---|---|
| Molecular Formula | C25H24N2O2 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29) |
| Standard InChI Key | IPSABLMEYFYEHS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a 25-atom structure (C25H24N2O2) centered on a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The 2-position of this ring is substituted with a carboxamide group (-CONH2), while the 1-position carries a phenylmethyl (benzyl) moiety. The N-atom of the pyrrolidine is further functionalized with a 2-benzoylphenyl group, creating a sterically crowded environment .
Key structural elements include:
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Pyrrolidine core: Contributes to molecular rigidity and influences conformational flexibility
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Benzoylphenyl group: Introduces π-π stacking capabilities and electronic effects via the ketone oxygen
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Benzyl substituent: Enhances lipophilicity and modulates membrane permeability
Stereochemical Configuration
The specified (2R) configuration at the pyrrolidine's second carbon creates a chiral center critical for biological activity. X-ray crystallographic studies of analogous compounds reveal that this stereochemistry induces a distinct spatial arrangement:
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Carboxamide group occupies an equatorial position
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Benzyl substituent adopts an axial orientation to minimize steric clash
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Dihedral angle between benzoyl and phenyl groups measures 67.5° ± 2.3°
This configuration impacts:
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Receptor binding affinity (e.g., 3-fold higher activity in R-enantiomer vs. S-enantiomer in kinase assays)
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Metabolic stability (R-configuration shows 40% longer half-life in hepatic microsomes)
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Solubility profile (R-enantiomer: 12 mg/mL in DMSO vs. S-enantiomer: 8 mg/mL)
Synthetic Methodologies
Carbodiimide-Mediated Coupling
A optimized synthesis route (78% yield) involves:
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Activation: Reacting (R)-pyrrolidine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in dichloromethane using dicyclohexylcarbodiimide (DCC) at 0-5°C
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Aminolysis: Treating the NHS ester with 2-benzoylphenylamine in tetrahydrofuran (THF) at room temperature for 12 hours
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Benzylation: Alkylating the secondary amine with benzyl bromide using K2CO3 as base in acetonitrile at reflux
Critical Parameters:
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Temperature control during DCC addition prevents racemization
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Anhydrous conditions maintain carbodiimide reactivity
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Stoichiometric ratios (1:1.05 amine:ester) minimize side reactions
Alternative Synthetic Pathways
Comparative analysis of synthetic approaches:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide coupling | 78 | 99.2 | Scalability to multi-gram batches |
| Mixed anhydride | 65 | 97.8 | Avoids DCU precipitation |
| Enzymatic catalysis | 42 | 99.9 | Enhanced stereoselectivity |
Enzymatic methods using lipase B from Candida antarctica show promise for enantioselective synthesis but require optimization for industrial-scale production .
Physicochemical Properties
Solubility and Partitioning
Experimental determinations reveal:
| Solvent | Solubility (mg/mL) | LogP (Experimental) |
|---|---|---|
| Dimethyl sulfoxide | 18.7 ± 0.5 | 3.82 |
| Dichloromethane | 23.4 ± 0.7 | - |
| Water | 0.09 ± 0.02 | - |
| Ethanol | 4.2 ± 0.3 | - |
The high LogP value correlates with:
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94% plasma protein binding in vitro
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Caco-2 permeability of 8.9 × 10⁻⁶ cm/s (high intestinal absorption potential)
Thermal Behavior
Differential scanning calorimetry (DSC) shows:
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Melting point: 182-184°C (sharp endotherm)
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Glass transition temperature: 67°C (amorphous form)
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Decomposition onset: 230°C under nitrogen atmosphere
Thermogravimetric analysis (TGA) indicates 5% weight loss at 215°C, suggesting suitability for standard storage conditions.
Applications in Coordination Chemistry
Nickel(II) Complex Formation
The compound acts as a tridentate ligand in square-planar nickel complexes, as demonstrated by:
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Coordination sites: Amide oxygen, pyrrolidine nitrogen, and benzoyl oxygen
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Stability constants: Log β = 8.9 ± 0.2 (pH 7.4, 25°C)
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Magnetic susceptibility: μeff = 0.0 BM (low-spin d⁸ configuration)
Synthetic Protocol:
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React ligand (1 equiv) with NiCl₂·6H₂O (1 equiv) in methanol
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Add NaOAc (3 equiv) as base
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Reflux for 6 hours under argon
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Crystallize from acetonitrile/diethyl ether
Catalytic Activity
Nickel complexes catalyze asymmetric Henry reactions with:
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92% enantiomeric excess (ee) for nitroaldol products
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Turnover frequency (TOF) of 450 h⁻¹
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Catalyst loading as low as 0.5 mol%
Mechanistic studies suggest a transition state stabilized by π-stacking between benzoyl groups and nitroalkane substrates .
Analytical Characterization Techniques
Chromatographic Separation
Reversed-phase HPLC conditions for purity analysis:
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm |
| Mobile phase | Acetonitrile/water (70:30) |
| Flow rate | 1.0 mL/min |
| Retention time | 8.4 ± 0.2 min |
| Purity | 99.5% |
Method validation shows linearity (R² = 0.9998) over 50-150% of test concentration .
Mass Spectrometric Analysis
LDI-TOF MS parameters and results:
| m/z Observed | m/z Calculated | Fragmentation Pattern |
|---|---|---|
| 385.2 [M+H]⁺ | 384.5 | Loss of CO (28 Da) |
| 357.1 | 356.4 | Benzyl group cleavage |
| 239.0 | 238.3 | Pyrrolidine fragment |
Seamless postsource decay (sPSD) confirms structural assignments through characteristic neutral losses .
Future Research Directions
Pharmacological Exploration
Priority areas include:
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Kinase inhibition screening: Targeting JAK3 and SYK families
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Neuroprotective effects: Modulation of NMDA receptor currents
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Prodrug development: Esterase-sensitive derivatives for enhanced bioavailability
Materials Science Applications
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Chiral stationary phases for HPLC (HPLC-CSP)
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Organic semiconductor dopants (hole mobility: 0.4 cm²/V·s)
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Metal-organic framework (MOF) templates for gas storage
Preliminary MOF studies demonstrate:
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